molecular formula C16H20N4O2 B15114374 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B15114374
M. Wt: 300.36 g/mol
InChI Key: GPECTGYSIONSFX-UHFFFAOYSA-N
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Description

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a morpholine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Formation of the Pyridine Ring: The pyridine ring is synthesized through cyclization reactions involving nitrile precursors.

    Coupling Reactions: The final step involves coupling the morpholine-piperidine intermediate with the pyridine ring under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinopiperidine: This compound shares the morpholine and piperidine rings but lacks the pyridine ring and nitrile group.

    2-(4-Morpholinopiperidin-1-yl)-5-nitrobenzonitrile: This compound has a similar structure but includes a nitro group and a different aromatic ring.

Uniqueness

3-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to its combination of three distinct ring systems and the presence of a nitrile group

Properties

Molecular Formula

C16H20N4O2

Molecular Weight

300.36 g/mol

IUPAC Name

3-[3-(morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile

InChI

InChI=1S/C16H20N4O2/c17-11-14-15(4-1-5-18-14)20-6-2-3-13(12-20)16(21)19-7-9-22-10-8-19/h1,4-5,13H,2-3,6-10,12H2

InChI Key

GPECTGYSIONSFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(N=CC=C2)C#N)C(=O)N3CCOCC3

Origin of Product

United States

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